L-Valine, 2-methylalanyl-L-asparaginyl-L-phenylalanyl-2-methylalanyl-
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Overview
Description
L-Valine, 2-methylalanyl-L-asparaginyl-L-phenylalanyl-2-methylalanyl- is a complex peptide compound composed of several amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine, 2-methylalanyl-L-asparaginyl-L-phenylalanyl-2-methylalanyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Protecting groups such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) are used to protect the amino groups during the synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often utilizing automated synthesizers to streamline the process .
Chemical Reactions Analysis
Types of Reactions
L-Valine, 2-methylalanyl-L-asparaginyl-L-phenylalanyl-2-methylalanyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.
Reduction: This reaction can be used to reduce disulfide bonds within the peptide.
Substitution: Amino acid residues can be substituted to alter the peptide’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Various amino acid derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds .
Scientific Research Applications
L-Valine, 2-methylalanyl-L-asparaginyl-L-phenylalanyl-2-methylalanyl- has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as part of peptide-based vaccines.
Industry: Utilized in the development of novel materials and biotechnological processes
Mechanism of Action
The mechanism of action of L-Valine, 2-methylalanyl-L-asparaginyl-L-phenylalanyl-2-methylalanyl- involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
L-Valine: An essential amino acid involved in protein synthesis and muscle metabolism.
L-Phenylalanine: A precursor to neurotransmitters such as dopamine and norepinephrine.
L-Asparagine: Involved in the synthesis of glycoproteins and other proteins
Uniqueness
Its combination of amino acids allows for diverse interactions and functionalities not found in simpler peptides .
Properties
CAS No. |
781629-87-6 |
---|---|
Molecular Formula |
C26H40N6O7 |
Molecular Weight |
548.6 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[(2-amino-2-methylpropanoyl)amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-2-methylpropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C26H40N6O7/c1-14(2)19(22(36)37)31-24(39)26(5,6)32-21(35)16(12-15-10-8-7-9-11-15)29-20(34)17(13-18(27)33)30-23(38)25(3,4)28/h7-11,14,16-17,19H,12-13,28H2,1-6H3,(H2,27,33)(H,29,34)(H,30,38)(H,31,39)(H,32,35)(H,36,37)/t16-,17-,19-/m0/s1 |
InChI Key |
VEKFMJIXNMTPHG-LNLFQRSKSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)C(C)(C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)N)NC(=O)C(C)(C)N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(C)(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)C(C)(C)N |
Origin of Product |
United States |
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